N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea
Description
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea (CAS No. 1858256-53-7) is a thiourea derivative with the molecular formula C₁₇H₁₇BrF₂N₂OS and a molecular weight of 415.3 g/mol . Its structure features a thiourea core (-NHC(=S)NH-) linking two aromatic rings: a 2-bromo-4-isopropylphenyl group and a 3-(difluoromethoxy)phenyl group.
Thiourea derivatives are widely explored in agrochemicals and pharmaceuticals due to their hydrogen-bonding capacity and structural versatility .
Properties
IUPAC Name |
1-(2-bromo-4-propan-2-ylphenyl)-3-[3-(difluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF2N2OS/c1-10(2)11-6-7-15(14(18)8-11)22-17(24)21-12-4-3-5-13(9-12)23-16(19)20/h3-10,16H,1-2H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSKMXXMDACPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Isothiocyanates with Amines
One common method for synthesizing thiourea derivatives involves the reaction of isothiocyanates with amines. This reaction is typically carried out in an organic solvent under mild conditions.
Reaction Scheme:
$$ \text{R-N=C=S} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(=S)-NHR'} $$
Condensation of Dithiocarbamates with Amines
Another approach involves the condensation of dithiocarbamates with amines. This method often requires the use of a base to facilitate the reaction.
Reaction Scheme:
$$ \text{R-NH-C(=S)-S}^{-} + \text{R'-NH}2 \rightarrow \text{R-NH-C(=S)-NHR'} + \text{H}2\text{S} $$
Challenges and Considerations
- Selectivity and Yield: The synthesis of complex thiourea derivatives often requires careful control of reaction conditions to achieve high selectivity and yield.
- Safety: Handling of thiophosgene and other reagents requires proper safety precautions due to their toxicity.
- Purification: The purification of the final product may involve recrystallization or chromatography to achieve high purity.
Data Table: Chemical Properties of N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea
| Property | Value |
|---|---|
| Molecular Formula | C17H17BrF2N2OS |
| Molecular Weight | 415.3 g/mol |
| Boiling Point | 446.2±55.0 °C (Predicted) |
| Density | 1.487±0.06 g/cm3 (Predicted) |
| pKa | 11.63±0.70 (Predicted) |
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-isopropylphenyl)-N’-[3-(difluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Sulfenic acid, sulfinic acid, or sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea demonstrates significant biological activity, particularly as an enzyme inhibitor . One notable application is its role as a urease inhibitor , which is relevant for treating conditions such as kidney stones and certain infections. The presence of the difluoromethoxy group in its structure may enhance its biological activity by improving lipophilicity and bioavailability, making it a promising candidate for drug development aimed at these medical conditions.
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Urease Inhibition | Potential treatment for kidney stones and infections |
| Enzyme Interaction | Modulates various biological targets |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes that require precise control of reaction conditions to ensure high yields and purity. The structural features, including the brominated isopropylphenyl group and difluoromethoxy moiety, contribute to its unique properties compared to other thiourea derivatives.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Bromo-4-methylphenyl)thiourea | Brominated phenyl group | Lacks difluoromethoxy substituent |
| N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | Trifluoromethoxy instead of difluoromethoxy | Different halogen substitution |
| N,N'-Diisopropylthiourea | Two isopropyl groups | Simplified structure without aromatic substitutions |
Medicinal Chemistry Applications
The compound has been studied for its potential use in drug design due to its ability to interact with various biological targets. Its unique combination of substituents may confer distinct pharmacological activities, making it a valuable subject for further investigation in drug development programs aimed at treating infectious diseases and metabolic disorders.
Case Studies and Research Findings
Several studies have focused on the biological interactions and therapeutic potentials of this compound:
- Urease Inhibition Studies : Research has shown that this compound effectively inhibits urease activity, which is crucial for developing treatments for conditions like urease-related infections and kidney stones. The compound's ability to modulate enzyme activity opens avenues for therapeutic applications in nephrology.
- Antiviral Activity : Although not directly tested against specific viruses, the structural similarities with compounds known for antiviral properties suggest potential efficacy against viral infections. Further studies could explore this aspect more thoroughly .
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-isopropylphenyl)-N’-[3-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in cell growth and differentiation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiourea Derivatives
Physicochemical and Spectroscopic Properties
- Vibrational Spectroscopy :
Thioureas exhibit characteristic IR bands for ν(N-H) (~3150–3414 cm⁻¹) and ν(C=S) (~1243–1258 cm⁻¹) . For example, fluorinated analogs like 1-(4-Fluorobenzoyl)-3-(fluorophenyl)thioureas show ν(C=S) at 1247–1255 cm⁻¹, similar to the target compound . - Solubility and Lipophilicity :
The difluoromethoxy group in the target compound increases lipophilicity (LogP ~3.8 estimated) compared to hydroxyl-containing analogs (e.g., N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(2-hydroxyethyl)thiourea, LogP ~2.5) . Pyridyl-containing derivatives (e.g., ) exhibit improved aqueous solubility due to the basic nitrogen.
Biological Activity
Overview
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea is a synthetic compound belonging to the thiourea class, characterized by its unique molecular structure which includes a brominated isopropylphenyl group and a difluoromethoxyphenyl moiety. Its molecular formula is with a molecular weight of 415.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound functions as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial for its potential applications in treating various diseases, particularly cancer.
Anticancer Activity
Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit pathways involved in cancer cell proliferation and survival. Studies have reported IC50 values ranging from 3 to 14 µM against various cancer cell lines, demonstrating its potential as an effective anticancer agent .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) strains, with IC50 values comparable to established antibiotics . The presence of the difluoromethoxy group may enhance its lipophilicity and bioavailability, contributing to its antimicrobial efficacy.
Urease Inhibition
This compound has also been studied for its urease inhibition capabilities, which are relevant in treating conditions like kidney stones and certain infections. Urease inhibitors are vital in managing these conditions by preventing the formation of urea-derived crystals .
Comparative Analysis of Biological Activities
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of various thiourea derivatives, including this compound. The findings indicated that this compound effectively inhibited cancer cell growth through specific molecular pathways, highlighting its role in angiogenesis inhibition and modulation of signaling pathways associated with tumor progression .
- Antimicrobial Properties : Another research project focused on synthesizing novel thiourea derivatives and assessing their antimicrobial activities. This compound was found to possess significant antibacterial activity against resistant strains, showcasing its potential as an alternative therapeutic agent in combating antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
